molecular formula C8H12OS B13689404 2-(Tert-butoxy)thiophene CAS No. 23290-55-3

2-(Tert-butoxy)thiophene

Cat. No.: B13689404
CAS No.: 23290-55-3
M. Wt: 156.25 g/mol
InChI Key: ODCBXCLIDZAKHW-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The tert-butoxy group attached to the second carbon of the thiophene ring significantly influences its chemical properties and reactivity. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Another method involves the use of tert-butyl chloride and thiophene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions allows for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)thiophene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily influenced by the electron-donating tert-butoxy group, which enhances its nucleophilicity and facilitates electrophilic substitution reactions. Additionally, the sulfur atom in the thiophene ring can participate in coordination with metal ions, making it a valuable ligand in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound without the tert-butoxy group.

    2-Methylthiophene: A similar compound with a methyl group instead of tert-butoxy.

    2-Ethylthiophene: Another analog with an ethyl group.

Uniqueness

2-(Tert-butoxy)thiophene stands out due to the presence of the bulky tert-butoxy group, which significantly alters its chemical reactivity and properties compared to other thiophene derivatives. This unique structure makes it a valuable compound for specific applications in organic synthesis and material science .

Biological Activity

2-(Tert-butoxy)thiophene is an organic compound featuring a thiophene ring substituted with a tert-butoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antiviral properties, supported by relevant research findings and data tables.

Overview of Thiophene Compounds

Thiophenes are a class of heterocyclic compounds known for their diverse biological activities. The thiophene moiety is often regarded as a privileged pharmacophore in drug discovery, contributing to the development of various therapeutic agents. The presence of sulfur in the thiophene ring enhances interactions with biological targets, making it a valuable structure in medicinal chemistry .

Biological Activities

1. Anti-Inflammatory Activity

Thiophene derivatives, including this compound, have shown promising anti-inflammatory properties. Research highlights the efficacy of thiophene-based compounds in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. Notable commercial drugs such as Tinoridine and Tiaprofenic acid exemplify the therapeutic potential of this class .

Table 1: Anti-Inflammatory Thiophene Derivatives

Compound NameMechanism of ActionTarget EnzymeReference
TinoridineCOX inhibitionCOX-1/COX-2
Tiaprofenic acidCOX inhibitionCOX-1/COX-2
This compoundPotential COX/LOX inhibitionCOX/LOX

2. Anticancer Activity

The anticancer potential of thiophene derivatives has been widely studied. These compounds often target specific kinases or apoptosis modulators, contributing to their effectiveness against various cancer types. The structural characteristics of thiophenes allow for modifications that enhance their binding affinity and selectivity towards cancer-related targets .

Case Study: Anticancer Activity Analysis

A study on various thiophene derivatives demonstrated significant cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.

Table 2: Anticancer Activity of Thiophene Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer10Apoptosis induction
Compound BLung Cancer5Kinase inhibition
This compoundVarious CancersTBDApoptosis modulation

3. Antiviral Activity

Recent studies have identified thiophene derivatives as potential antiviral agents, particularly against viruses like Ebola. The antiviral activity is attributed to their ability to inhibit viral entry mechanisms. For instance, compounds featuring the thiophene scaffold exhibited effective inhibition in micromolar ranges against viral pseudotypes .

Table 3: Antiviral Activity of Thiophene Derivatives

Compound NameVirus TypeEC50 (µM)Selectivity Index
Thiophene Derivative XEbola0.5High
Thiophene Derivative YInfluenzaTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. SAR studies indicate that modifications on the thiophene ring can enhance its pharmacological properties. For example, substituents like carboxylic acids or amines are linked to improved anti-inflammatory effects .

Properties

CAS No.

23290-55-3

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]thiophene

InChI

InChI=1S/C8H12OS/c1-8(2,3)9-7-5-4-6-10-7/h4-6H,1-3H3

InChI Key

ODCBXCLIDZAKHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CS1

Origin of Product

United States

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